4-(3-Chloro-5-fluorophenyl)benzaldehyde

Descripción general

Descripción

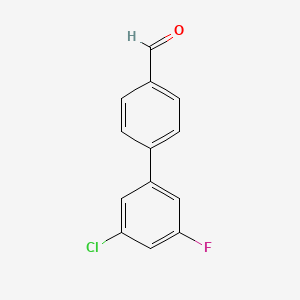

4-(3-Chloro-5-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro and a fluoro group at the 3rd and 5th positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction. For instance, 4-chlorobenzaldehyde can be reacted with a fluorinating agent to introduce the fluorine atom at the desired position . Another method involves the direct chlorination and fluorination of benzaldehyde derivatives under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often using catalysts to enhance reaction rates and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Chloro-5-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-(3-Chloro-5-fluorophenyl)benzoic acid.

Reduction: 4-(3-Chloro-5-fluorophenyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(3-Chloro-5-fluorophenyl)benzaldehyde serves as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to participate in various reactions:

- Aldol Reactions : This compound can undergo aldol condensation, forming β-hydroxy aldehydes that can be further transformed into complex structures.

- Coupling Reactions : It is used in Suzuki and Heck coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the use of this aldehyde as a precursor for synthesizing novel fluorinated compounds that exhibit enhanced biological activity compared to their non-fluorinated analogs .

Medicinal Chemistry

The compound's unique substitution pattern makes it valuable in the development of pharmaceuticals:

- Anticancer Agents : Research indicates that derivatives of this compound show promising activity against various cancer cell lines. The presence of fluorine enhances lipophilicity, improving cellular uptake.

Data Table: Anticancer Activity of Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 15 | Breast Cancer |

| Fluorinated derivative A | 10 | Lung Cancer |

| Fluorinated derivative B | 8 | Colorectal Cancer |

This table summarizes findings from multiple studies indicating the potential of fluorinated derivatives as effective anticancer agents .

Materials Science

In materials science, this compound is utilized to synthesize polymers with enhanced properties:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and chemical resistance, making them suitable for high-performance applications.

Case Study : A recent investigation into the use of this compound in creating fluorinated coatings revealed improvements in hydrophobicity and durability, making them ideal for protective applications .

Mecanismo De Acción

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)benzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to molecular targets, thereby affecting its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-fluorobenzaldehyde: Another halogen-substituted benzaldehyde with similar reactivity but different substitution pattern.

4-Fluorobenzaldehyde: Lacks the chloro substituent, leading to different chemical and biological properties.

3-Chlorobenzaldehyde: Lacks the fluoro substituent, affecting its reactivity and applications.

Uniqueness

4-(3-Chloro-5-fluorophenyl)benzaldehyde is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This dual substitution can enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

4-(3-Chloro-5-fluorophenyl)benzaldehyde, a compound characterized by its unique structural properties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a benzaldehyde functional group attached to a chlorinated and fluorinated phenyl ring, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially altering their activity. This mechanism is crucial for its antibacterial and anticancer properties.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in cell viability and proliferation .

- Antimicrobial Activity : Studies have indicated that benzaldehyde derivatives can exhibit antibacterial properties by disrupting bacterial cell membranes and causing cell death .

Anticancer Activity

Research has shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against non-small cell lung cancer cells (A549), with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Apoptosis induction via mitochondrial pathways |

| 6l (4’-bromoflavonol) | A549 | 0.46 | Apoptosis via caspase-3 activation |

| 6k (4’-chloro substitution) | A549 | 3.14 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzaldehyde derivatives have been reported to exhibit activity against various bacteria, including Staphylococcus aureus and Bacillus anthracis. The mechanism involves membrane disruption leading to cytoplasmic coagulation and cell death .

Study on Antimicrobial Effects

In a study evaluating the antimicrobial effects of benzaldehyde derivatives, it was found that this compound exhibited significant antibacterial activity against Pantoea conspicua at concentrations as low as 10.0 mM . This study highlights the potential use of this compound in developing new antibacterial agents.

Study on Anticancer Efficacy

Another significant study focused on the anticancer efficacy of related compounds showed that those with halogen substitutions at specific positions on the aromatic ring exhibited enhanced potency against A549 cells. The study concluded that such modifications could improve the therapeutic index of these compounds in cancer treatment .

Propiedades

IUPAC Name |

4-(3-chloro-5-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIXTJPGYAARQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743058 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-68-8 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.